Ethyl 3-(2-cyanoethylamino)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

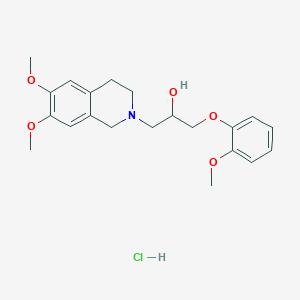

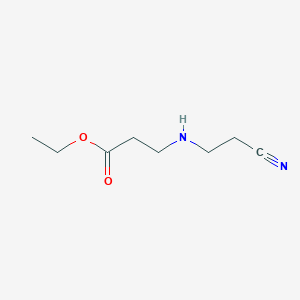

Ethyl 3-(2-cyanoethylamino)propanoate is a chemical compound with the CAS Number: 408507-47-1. It has a molecular weight of 170.21 . The IUPAC name for this compound is ethyl 3-[(2-cyanoethyl)amino]propanoate .

Molecular Structure Analysis

The InChI code for Ethyl 3-(2-cyanoethylamino)propanoate is1S/C8H14N2O2/c1-2-12-8(11)4-7-10-6-3-5-9/h10H,2-4,6-7H2,1H3 . This code provides a specific description of the molecule’s structure. Chemical Reactions Analysis

As an ester, Ethyl 3-(2-cyanoethylamino)propanoate can undergo a variety of chemical reactions. For instance, esters can participate in condensation reactions similar to the aldol reaction called a Claisen Condensation .Physical And Chemical Properties Analysis

Ethyl 3-(2-cyanoethylamino)propanoate has a molecular weight of 170.21 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Synthesis Methods and Chemical Reactions

- Synthesis of Methyl Propanoate via Baeyer-Villiger Monooxygenases: This research outlines the use of Baeyer-Villiger monooxygenases (BVMOs) for the production of methyl propanoate, an important precursor for polymethyl methacrylates, demonstrating innovative approaches to synthesizing ester compounds (Hugo L van Beek et al., 2014).

- Enthalpies of Formation and Reaction Paths for Biofuels: This study examines the thermochemistry and kinetics of esters like ethyl propanoate, providing a basis for understanding the chemical properties and potential applications of similar ester compounds (A. El‐Nahas et al., 2007).

Bioactivity and Material Science Applications

- Synthesis and Bioactivity of Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido)-4,5-Dimethylthiophene-3-Carboxylates: This research highlights the synthesis and evaluation of novel compounds for antioxidant and anti-inflammatory activities, pointing to the potential bioactivity of structurally related compounds (K. Madhavi et al., 2017).

- N⋯π and O⋯π Interactions in Crystal Packing: This study focuses on the crystal packing interactions of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, providing insight into the molecular interactions and structural properties of ethyl 3-(2-cyanoethylamino)propanoate-related compounds (Zhenfeng Zhang et al., 2011).

Catalysis and Industrial Applications

- Catalysts for Methyl Propanoate Production: Describes a highly active and selective catalyst for producing methyl propanoate via methoxycarbonylation of ethene, relevant for understanding catalytic processes applicable to similar compounds (W. Clegg et al., 1999).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 3-(2-cyanoethylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-2-12-8(11)4-7-10-6-3-5-9/h10H,2-4,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAQOZLQOPANTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNCCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590227.png)

![N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2590228.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2590230.png)

![1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]urea](/img/structure/B2590232.png)

![3-(2-methoxyethyl)-1-methyl-8-(3-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2590234.png)

![2-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2590237.png)

![1-Methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydropyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B2590238.png)

![(E)-N-([2,4'-bipyridin]-4-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2590242.png)